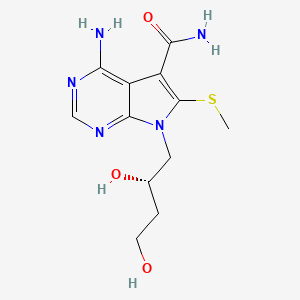

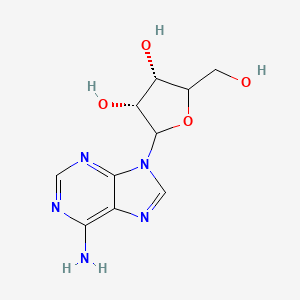

(3R,4S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adenosine is an organic compound that occurs widely in nature in the form of diverse derivatives. It consists of an adenine molecule attached to a ribose sugar via a β-N9-glycosidic bond. Adenosine is one of the four nucleoside building blocks of RNA and its derivative, deoxyadenosine, is a building block of DNA. It plays a crucial role in various physiological processes, including energy transfer as adenosine triphosphate (ATP) and signal transduction as cyclic adenosine monophosphate (cAMP) .

準備方法

Synthetic Routes and Reaction Conditions

Adenosine can be synthesized through several methods. One common synthetic route involves the reaction of adenine with ribose in the presence of a strong acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. Another method involves the enzymatic synthesis using adenosine phosphorylase, which catalyzes the reaction between adenine and ribose-1-phosphate .

Industrial Production Methods

Industrial production of adenosine often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce adenosine, which is then extracted and purified using various chromatographic techniques .

化学反応の分析

Types of Reactions

Adenosine undergoes several types of chemical reactions, including:

Oxidation: Adenosine can be oxidized to inosine by adenosine deaminase.

Phosphorylation: Adenosine can be phosphorylated to form adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP).

Hydrolysis: Adenosine can be hydrolyzed to adenine and ribose.

Common Reagents and Conditions

Oxidation: Catalyzed by adenosine deaminase under physiological conditions.

Phosphorylation: Catalyzed by kinases in the presence of ATP and magnesium ions.

Hydrolysis: Catalyzed by acid or enzymatic hydrolysis.

Major Products

Oxidation: Inosine

Phosphorylation: AMP, ADP, ATP

Hydrolysis: Adenine, Ribose

科学的研究の応用

Adenosine has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various nucleotides and nucleosides.

Biology: Plays a crucial role in cellular energy transfer and signal transduction.

Medicine: Used as a medication for certain types of cardiac arrhythmias and as a diagnostic agent in myocardial perfusion imaging.

Industry: Used in the production of energy drinks and supplements due to its role in energy metabolism

作用機序

Adenosine exerts its effects by binding to specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are G protein-coupled receptors that mediate various physiological responses. For example, activation of A1 receptors leads to a decrease in heart rate and inhibition of neurotransmitter release, while activation of A2A receptors causes vasodilation and anti-inflammatory effects .

類似化合物との比較

Adenosine is unique among nucleosides due to its specific interactions with adenosine receptors. Similar compounds include:

Inosine: Similar structure but lacks the amino group at the 6-position of the purine ring.

Guanosine: Contains a different purine base (guanine) attached to ribose.

Cytidine: Contains a pyrimidine base (cytosine) attached to ribose.

Adenosine’s unique ability to interact with its specific receptors and its role in energy transfer and signal transduction make it a vital compound in both biological and medical research .

特性

分子式 |

C10H13N5O4 |

|---|---|

分子量 |

267.24 g/mol |

IUPAC名 |

(3R,4S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4?,6-,7-,10?/m1/s1 |

InChIキー |

OIRDTQYFTABQOQ-NYDYUERISA-N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H](C(O3)CO)O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-N-[4-(aminomethyl)phenyl]-4-N-[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]benzene-1,4-dicarboxamide;4-methylbenzenesulfonic acid](/img/structure/B12808412.png)